molecular formula C18H35NO3 B565393 N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide CAS No. 1644540-99-7

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide

Cat. No.: B565393
CAS No.: 1644540-99-7
M. Wt: 313.482
InChI Key: NLVYBXHFUWRFLO-WJUDILCISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide involves several steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is typically a long-chain aliphatic compound.

    Amidation Reaction: The starting material undergoes an amidation reaction with butyric acid to form the butyrylamino group.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions.

    Double Bond Formation: Finally, the double bond is introduced at the 4 position through an elimination reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22)/b14-12+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVYBXHFUWRFLO-WJUDILCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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